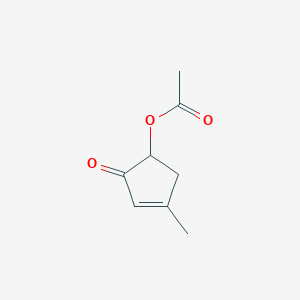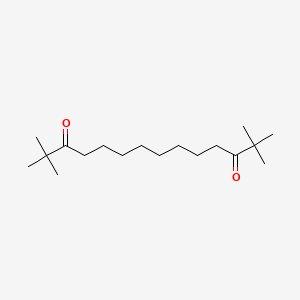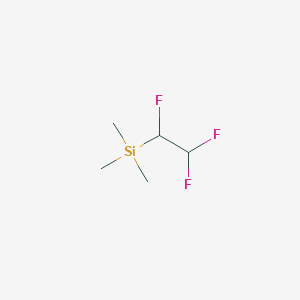
Trimethyl(1,2,2-trifluoroethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(1,2,2-trifluoroethyl)silane is an organosilicon compound with the molecular formula C5H11F3Si. It is a colorless liquid known for its use in organic synthesis, particularly for introducing the trifluoromethyl group into various molecules. This compound is often utilized in the field of medicinal chemistry due to its ability to modify the chemical properties of target molecules, enhancing their biological activity and stability .
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(1,2,2-trifluoroethyl)silane can be synthesized through the fluorination of chlorotrimethylsilane using antimony trifluoride in the presence of catalytic quantities of bromine or antimony pentachloride. This reaction is typically conducted under heating or in an inert fluorinated solvent . Another method involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of reagents and solvents is critical to minimize by-products and ensure the safety and efficiency of the process .
化学反应分析
Types of Reactions
Trimethyl(1,2,2-trifluoroethyl)silane undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic addition, and reduction. It is commonly used as a trifluoromethylating agent in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile.
Electrophilic Addition: This reaction involves the addition of an electrophile to an unsaturated compound.
Reduction: This compound can be reduced using various reducing agents to form different products.
Major Products Formed
Trifluoromethylated Amines: Formed from the reaction with N-(tert-butylsulfinyl)-imines.
Trifluoromethylated Silyl Ethers: Formed from the reaction with trans-enones.
Trifluoromethyl Methanols: Formed from the reaction with aldehydes and ketones.
科学研究应用
Chemistry
In chemistry, trimethyl(1,2,2-trifluoroethyl)silane is widely used as a reagent for introducing the trifluoromethyl group into various organic molecules. This modification can significantly alter the chemical properties of the target molecules, making them more reactive or stable .
Biology and Medicine
In the field of biology and medicine, this compound is used to synthesize biologically active molecules, including pharmaceuticals.
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its ability to introduce the trifluoromethyl group makes it valuable in the synthesis of materials with unique properties .
作用机制
The mechanism of action of trimethyl(1,2,2-trifluoroethyl)silane involves the generation of a highly reactive trifluoromethide intermediate ([CF3]−). This intermediate can attack various electrophilic centers, such as carbonyl groups, to form new carbon-fluorine bonds. The reaction is typically initiated by a metal salt or a fluoride-containing species, which generates the trifluoromethide intermediate . The intermediate then undergoes nucleophilic addition to the electrophilic center, followed by silylation to form the final product .
相似化合物的比较
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Allyltrimethylsilane: Used in electrophilic substitution reactions.
Vinyltrimethylsilane: Also used in electrophilic substitution reactions.
Uniqueness
Trimethyl(1,2,2-trifluoroethyl)silane is unique due to its ability to introduce the trifluoromethyl group into various molecules under mild conditions. This property makes it a valuable reagent in organic synthesis, particularly in the field of medicinal chemistry, where the trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals .
属性
CAS 编号 |
55364-35-7 |
|---|---|
分子式 |
C5H11F3Si |
分子量 |
156.22 g/mol |
IUPAC 名称 |
trimethyl(1,2,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3Si/c1-9(2,3)5(8)4(6)7/h4-5H,1-3H3 |
InChI 键 |
VLZWONTUEPAWDB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
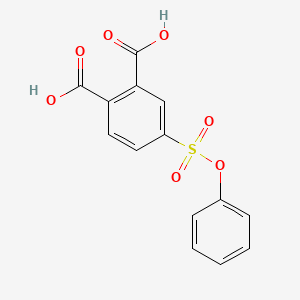
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
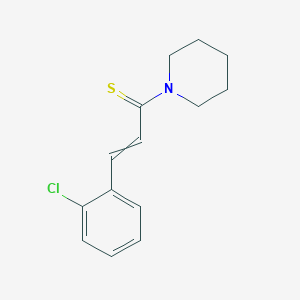
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
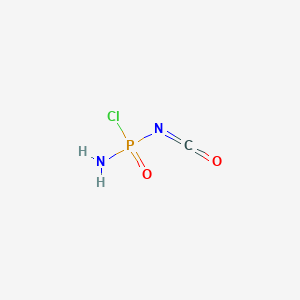
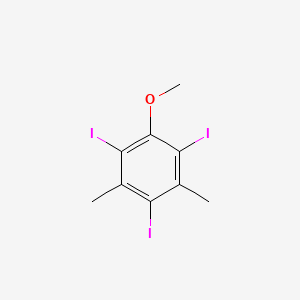
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
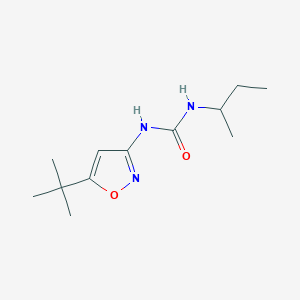
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
